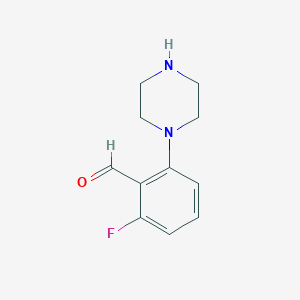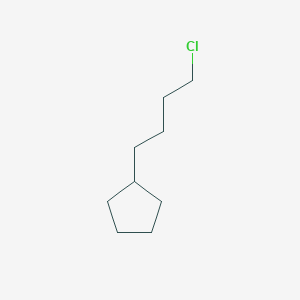
(4-Chlorobutyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorobutyl)cyclopentane is an organic compound with the molecular formula C9H17Cl It consists of a cyclopentane ring substituted with a 4-chlorobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)cyclopentane typically involves the alkylation of cyclopentane with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 50-80°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of cyclopentane and 4-chlorobutyl chloride into the reactor, along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
(4-Chlorobutyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 4-hydroxybutylcyclopentane, 4-oxobutylcyclopentane, or 4-carboxybutylcyclopentane.
Reduction: Formation of butylcyclopentane.
Substitution: Formation of 4-hydroxybutylcyclopentane, 4-aminobutylcyclopentane, or 4-mercaptobutylcyclopentane.
科学研究应用
(4-Chlorobutyl)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a precursor for various chemical reactions.
作用机制
The mechanism of action of (4-Chlorobutyl)cyclopentane depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons from a reducing agent, resulting in the reduction of the chlorobutyl group to a butyl group.
相似化合物的比较
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Butylcyclopentane: A cyclopentane ring substituted with a butyl group.
(4-Bromobutyl)cyclopentane: Similar to (4-Chlorobutyl)cyclopentane but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom in the 4-chlorobutyl group, which imparts distinct reactivity and chemical properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-chlorobutylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGTERZFHWBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


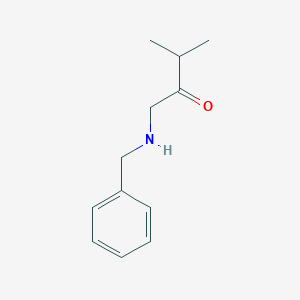
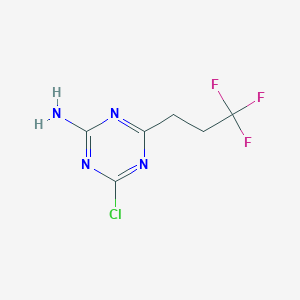
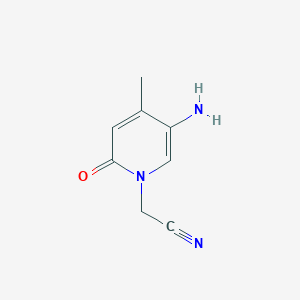
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
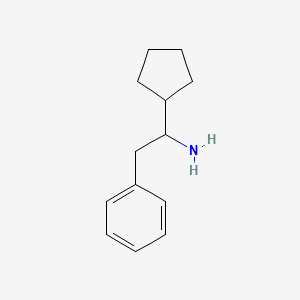


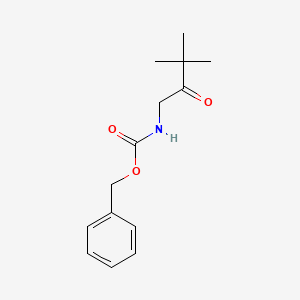
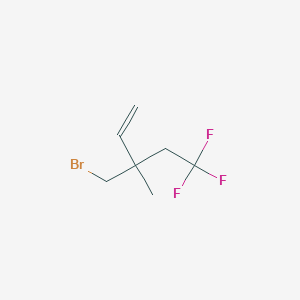
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
